4-Hydroxy-6-oxo-5,6-dihydropyridazine-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-oxo-5,6-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds, followed by oxidation and hydrolysis steps . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-oxo-5,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The presence of reactive sites allows for substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Hydroxy-6-oxo-5,6-dihydropyridazine-3-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-oxo-5,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . The exact pathways involved may vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
4,6-Dihydroxypyridazine-3-carboxylic acid: Shares a similar pyridazine ring structure but differs in the position and type of functional groups.
Pyridazinone derivatives: These compounds contain a pyridazine ring with an additional oxygen atom, leading to different reactivity and applications.
Uniqueness: 4-Hydroxy-6-oxo-5,6-dihydropyridazine-3-carboxylic acid is unique due to its specific functional groups and reactivity, which allow for a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C5H4N2O4 |
---|---|
Molecular Weight |
156.10 g/mol |
IUPAC Name |
5-hydroxy-3-oxo-4H-pyridazine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-2-1-3(9)6-7-4(2)5(10)11/h8H,1H2,(H,10,11) |
InChI Key |
ZINRJYWWTVXICK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(N=NC1=O)C(=O)O)O |
Origin of Product |
United States |
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